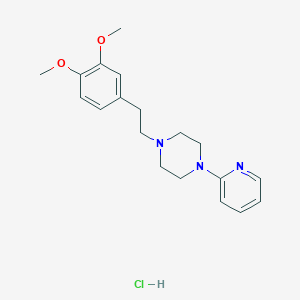
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride, also known as 2C-E, is a synthetic psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity as a recreational drug due to its hallucinogenic properties. However, in recent years, it has gained attention from the scientific community due to its potential use in research as a tool for understanding the brain and its functions.
作用機序
The mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride is not fully understood, but it is believed to work by binding to the serotonin 2A receptor and activating it. This leads to the activation of downstream signaling pathways, which ultimately result in the altered perception and cognition observed with the drug.
生化学的および生理学的効果
The biochemical and physiological effects of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride include altered perception, cognition, and mood. It has been shown to induce visual hallucinations, synesthesia, and altered time perception. It also has the potential to induce anxiety and paranoia in some individuals.
実験室実験の利点と制限
One advantage of using Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a valuable tool for studying the role of this receptor in the brain. However, one limitation is its potential to induce anxiety and paranoia in some individuals, which can complicate experimental results.
将来の方向性
There are several future directions for the use of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride in scientific research. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. It may also be useful in studying the neural basis of consciousness and altered states of consciousness. Additionally, further research is needed to fully understand the mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride and its effects on the brain.
合成法
The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This intermediate is then reacted with pyridine to form 2,5-dimethoxyphenethylpyridine, which is subsequently reduced to Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride using sodium borohydride. The final product is obtained as a hydrochloride salt.
科学的研究の応用
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride has been used in scientific research to study the brain and its functions. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a valuable tool for studying the role of this receptor in the brain.
特性
CAS番号 |
102233-07-8 |
|---|---|
製品名 |
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride |
分子式 |
C19H26ClN3O2 |
分子量 |
363.9 g/mol |
IUPAC名 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-23-17-7-6-16(15-18(17)24-2)8-10-21-11-13-22(14-12-21)19-5-3-4-9-20-19;/h3-7,9,15H,8,10-14H2,1-2H3;1H |
InChIキー |
PRSGEGFWCSHQKO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=N3)OC.Cl |
正規SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=N3)OC.Cl |
その他のCAS番号 |
102233-07-8 |
同義語 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-piperazine hydrochlori de |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



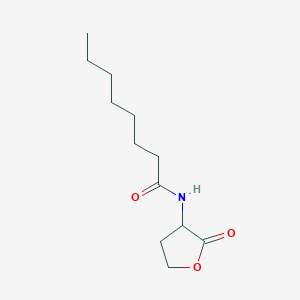
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)


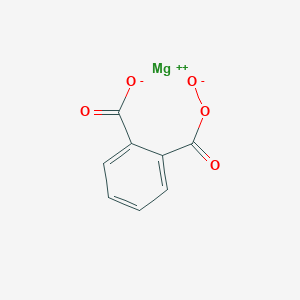


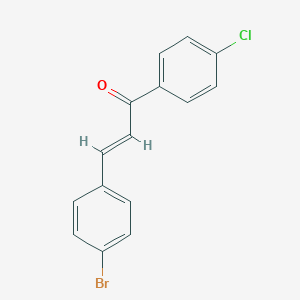
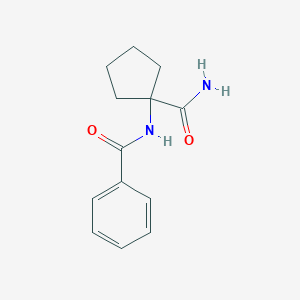
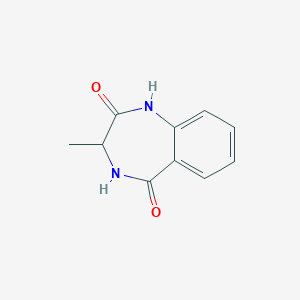
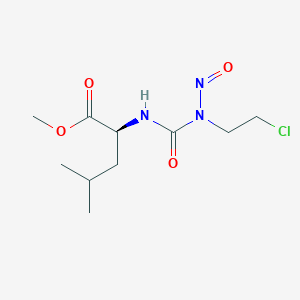
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)